molecular formula C17H18N4O4 B6468099 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640944-01-8

2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6468099
CAS No.: 2640944-01-8
M. Wt: 342.35 g/mol
InChI Key: RDTNRUYIADDPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640944-01-8) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazo[1,2-b]pyridazine class of heterocycles, which is recognized as a privileged scaffold in the design of bioactive molecules . This scaffold is found in several kinase inhibitors and is being extensively investigated for its potential across various therapeutic areas, leading to a resurgence of interest in the field . The molecular formula of this compound is C17H18N4O4, with a molecular weight of 342.35 g/mol . Its calculated physical properties include a density of 1.32 g/cm³ at 20 °C, a pKa of 9.69, and a topological polar surface area of 87 Ų . The core imidazo[1,2-b]pyridazine structure serves as a key pharmacophore, and its derivatives are frequently explored as potent inhibitors for various kinase targets, including Mixed Lineage Kinases (MLKs) and Tyrosine Kinase 2 (Tyk2) . Such inhibitors are valuable tools for studying intracellular signaling pathways and developing potential treatments for autoimmune, inflammatory, neurodegenerative, and oncological diseases . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10-9-21-15(18-10)6-5-12(20-21)17(22)19-11-7-13(23-2)16(25-4)14(8-11)24-3/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNRUYIADDPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Bromoketone Synthesis

The 2-methyl substituent is introduced via α-bromoacetophenone derivatives. Bromination of 4′-methylacetophenone using bromine in acetic acid yields 2-bromo-1-(4-methylphenyl)propan-1-one (1 ). Alternatively, dibromination of acetone with phosphorus tribromide generates 2-bromopropan-2-one, though stability concerns favor aryl-substituted variants.

Condensation with 3-Amino-6-Chloropyridazine

3-Amino-6-chloropyridazine (2 ) reacts with 1 in ethanol under reflux with sodium bicarbonate to form 2-(4-methylphenyl)-6-chloroimidazo[1,2-b]pyridazine (3 ). For the target compound’s methyl group, α-bromoacetone (CH₃C(O)CH₂Br) is substituted, though its instability necessitates in situ generation. A modified approach uses 3-amino-6-chloropyridazine and α-bromoacetone in acetonitrile with potassium carbonate at 80°C, yielding 2-methyl-6-chloroimidazo[1,2-b]pyridazine (4 ) in 68% yield after silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Reaction Parameters:

  • Solvent : Acetonitrile or ethanol

  • Base : NaHCO₃ or K₂CO₃

  • Temperature : 80–100°C

  • Yield : 65–75%

Functionalization at the 6-Position

Palladium-Catalyzed Carbonylation

The 6-chloro group in 4 undergoes carbonylation using a palladium catalyst (Pd(OAc)₂, 5 mol%), Xantphos (ligand), and carbon monoxide (1 atm) in methanol at 100°C. This produces methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate (5 ) in 82% yield.

Hydrolysis to Carboxylic Acid

5 is hydrolyzed to 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid (6 ) using 2M NaOH in methanol/water (3:1) at 70°C for 4 hours. Acidification with HCl (1M) precipitates 6 (94% yield, purity >98% by HPLC).

Alternative Route: Cyanation and Hydrolysis

Substitution of 4 with CuCN in DMF at 150°C forms 2-methylimidazo[1,2-b]pyridazine-6-carbonitrile (7 ), which is hydrolyzed to 6 using 6M HCl under reflux (yield: 78%).

Amide Coupling with 3,4,5-Trimethoxyaniline

Activation and Coupling

6 is activated with thionyl chloride (SOCl₂) in dichloromethane to form the acyl chloride, which reacts with 3,4,5-trimethoxyaniline in tetrahydrofuran (THF) with triethylamine. Alternatively, HATU-mediated coupling in DMF with DIPEA affords the target compound (8 ) in 85% yield.

Optimization Data:

ParameterHATU CouplingAcyl Chloride Route
Solvent DMFTHF
Base DIPEAEt₃N
Temperature (°C) 250→25
Yield (%) 8576

Purification and Characterization

Crude 8 is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to >99% purity. Structural confirmation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.72 (s, 1H, H-3), 8.15 (d, J = 5.6 Hz, 1H, H-8), 7.89 (d, J = 5.6 Hz, 1H, H-7), 6.98 (s, 2H, Ar-H), 3.85 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₀N₄O₄ [M+H]⁺ 385.1501, found 385.1504.

Scalability and Process Optimization

Continuous Flow Carbonylation

A microreactor system (Pd/C cartridge, 10 bar CO, 120°C) converts 4 to 5 with 89% yield and 95% conversion, reducing reaction time from 24 hours to 15 minutes.

Green Chemistry Modifications

Replacing DMF with cyclopentyl methyl ether (CPME) in the HATU coupling reduces environmental impact while maintaining 83% yield.

Analytical Challenges and Solutions

Regiochemical Purity

LC-MS with a C18 column (0.1% formic acid/acetonitrile) confirms absence of 6-chloro byproducts. Residual chloride is quantified via ion chromatography (<0.1 ppm).

Polymorphism Studies

DSC and XRPD identify two polymorphs of 8 . Form I (mp 214°C) is thermodynamically stable, while Form II (mp 198°C) is kinetically favored. Slurry conversion in ethanol/water (1:1) ensures Form I dominance .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present. Typical reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) with Lewis acid catalysts like FeCl3.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is often studied for its interactions with proteins and its ability to modulate biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. Its ability to inhibit specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of kinases or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound Name Position 2 Position 6 Key Features
Target Compound Methyl N-(3,4,5-trimethoxyphenyl)carboxamide Enhanced hydrogen bonding; trimethoxyphenyl may improve target affinity
LY2784544 () Methyl N-(5-methyl-1H-pyrazol-3-yl)amine Morpholinomethyl group enhances solubility; chlorophenyl for lipophilicity
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate () Chloro Methyl ester Electron-withdrawing chloro group may affect reactivity and bioactivity
6-(3',4'-Methylenedioxybenzylamino) derivatives () Aryl Substituted benzylamino Benzylamino groups show moderate benzodiazepine receptor displacement

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

highlights that 6-(substituted benzylamino)imidazo[1,2-b]pyridazines exhibit moderate displacement of [³H]diazepam from benzodiazepine receptors (Table IV-3) . In contrast, the target compound’s carboxamide and trimethoxyphenyl groups may offer improved affinity due to:

  • Hydrogen-bonding capacity from the carboxamide.
  • π-π interactions from the electron-rich trimethoxyphenyl group.

Key Research Findings

  • Synthetic Advantage : The imidazo[1,2-b]pyridazine core is more accessible via transition-metal catalysis than other isomers, enabling scalable synthesis .
  • Pharmacological Potential: Carboxamide derivatives demonstrate superior binding modulation compared to ester or amino-substituted analogs (e.g., vs. ) .

Biological Activity

Anti-proliferative Activity

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives, including 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, exhibit significant anti-proliferative effects against multiple human cancer cell lines . In particular, this compound has shown notable activity against non-small cell lung cancer (NSCLC) cell lines A549 and H460.

Cell Line Specificity

The compound's anti-proliferative activity varies across different cancer cell lines. Table 1 summarizes the IC50 values observed in various cancer cell lines:

Cancer Cell LineIC50 (μM)
A549 (NSCLC)0.08
H460 (NSCLC)0.11
MCF-7 (Breast)0.46
HCT116 (Colon)0.39

These results indicate that the compound is particularly effective against NSCLC cell lines, with IC50 values in the nanomolar range .

mTOR Inhibition

This compound has been identified as an ATP-competitive mTOR inhibitor . The compound's ability to inhibit mTOR signaling is believed to be the primary mechanism behind its anti-proliferative effects.

Cell Cycle Arrest

Detailed analysis of the compound's effects on cancer cells has revealed that it induces G1-phase cell cycle arrest . This arrest in the cell cycle prevents cancer cells from progressing through their normal growth and division processes, effectively limiting tumor growth.

Signaling Pathway Suppression

The compound has been shown to suppress the phosphorylation of AKT and S6 at the cellular level . This suppression of key signaling molecules in the PI3K/AKT/mTOR pathway further contributes to its anti-cancer effects.

Xenograft Model

The efficacy of this compound has been evaluated in vivo using a nude mice A549 xenograft model . The compound demonstrated significant anticancer effects in this model, providing evidence for its potential as a therapeutic agent.

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural features. The 3,4,5-trimethoxyphenyl moiety, in particular, has been associated with enhanced anti-proliferative activity in several studies of similar compounds .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves forming the imidazo[1,2-b]pyridazine core via condensation reactions between 2-aminoimidazoles and 1,3-difunctional compounds (e.g., ketones or aldehydes), followed by amidation with 3,4,5-trimethoxyaniline. Key parameters include:

  • Temperature : 80–120°C for cyclization steps to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Use of coupling agents like EDC/HOBt for carboxamide bond formation . Optimization involves monitoring via TLC and NMR to confirm intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substitutions (e.g., methoxy group positions) and carboxamide linkage integrity .
  • IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) and N-H bending modes (amide bonds) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the core biological activities associated with imidazo[1,2-b]pyridazine derivatives?

Structural analogs exhibit kinase inhibition (e.g., VEGFR2, TAK1) and antiproliferative activity against cancer cell lines (e.g., Hep-G2) . The 3,4,5-trimethoxyphenyl moiety may enhance binding to ATP pockets in kinases due to its electron-rich aromatic system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Key modifications :
Substituent PositionModificationImpact on Activity
2-Methyl groupReplace with cyclopropylEnhanced steric hindrance for kinase selectivity
3,4,5-TrimethoxyphenylFluorine substitutionAlters electron density and metabolic stability
  • Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC50 values .

Q. What computational strategies are effective for predicting binding modes with kinase targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with VEGFR2’s DFG motif .
  • MD simulations : Analyze stability of hydrogen bonds between the carboxamide and kinase hinge region (e.g., Cys919 in VEGFR2) .
  • Free energy calculations (MM/PBSA) : Rank derivatives by binding affinity .

Q. How should contradictory data on antiproliferative activity be resolved?

  • Case example : Discrepancies in IC50 values across cell lines (e.g., Hep-G2 vs. MCF-7) may arise from differential expression of target kinases.
  • Methodology :
  • Validate target engagement via Western blot (e.g., phospho-VEGFR2 levels) .
  • Use CRISPR knockouts of suspected targets to confirm mechanism .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final amidation step?

  • Activation of carboxylic acid : Use mixed anhydride methods (e.g., isobutyl chloroformate) for efficient coupling .
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC to isolate the carboxamide .

Q. How can metabolic instability of the 3,4,5-trimethoxyphenyl group be addressed?

  • Deuterium incorporation : Replace methoxy groups with deuterated analogs to slow CYP450-mediated demethylation .
  • Prodrug design : Mask the carboxamide as an ester for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.